The molecular structure of N-[(4-chlorophenyl)methyl]pyrazin-2-amine consists of a pyrazine ring with a 4-chlorophenylmethyl substituent. The presence of the chlorine atom on the phenyl ring influences the electronic properties and reactivity of the compound. Structural analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
N-[(4-chlorophenyl)methyl]pyrazin-2-amine can participate in several chemical reactions:
The mechanism of action for N-[(4-chlorophenyl)methyl]pyrazin-2-amine is not fully elucidated but is believed to involve interactions with biological targets that lead to its observed antimicrobial and anticancer effects. Studies suggest that compounds with similar structures may exert their biological activity through mechanisms such as enzyme inhibition or interference with cellular signaling pathways .
Analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to characterize the compound's physical properties and confirm its structure .
N-[(4-chlorophenyl)methyl]pyrazin-2-amine has several promising applications:
N-[(4-Chlorophenyl)methyl]pyrazin-2-amine (systematic name) belongs to the N-aryl/alkylpyrazin-2-amine chemical subclass, characterized by a pyrazine ring substituted at the 2-position with an amino group (–NH2), further functionalized with a (4-chlorophenyl)methyl substituent on the exocyclic nitrogen. The pyrazine ring, a nitrogen-rich heterocycle, provides a planar, electron-deficient aromatic system enabling π-stacking interactions. The 2-amine group acts as both a hydrogen bond donor (N–H) and acceptor (lone pair on N), facilitating interactions with biological targets [7]. The (4-chlorophenyl)methyl (chlorobenzyl) moiety introduces a hydrophobic element with potential for halogen bonding via the chlorine atom. Crystallographic studies of analogous compounds (e.g., N-(4-chloro-phenyl)-4-methyl-pyridin-2-amine) reveal dihedral angles between the aryl ring and heterocycle of ~48°, suggesting moderate conformational flexibility [3]. This molecular architecture places it within a broader class of heterocyclic amines known for diverse bioactivities.
Table 1: Key Structural and Physicochemical Features
Structural Element | Property Contribution | Potential Pharmacological Role |
---|---|---|
Pyrazin-2-amine core | Planar heterocycle; H-bond donor/acceptor; Weakly basic | Target binding via H-bonding/π-stacking |
(4-Chlorophenyl)methyl group | Hydrophobic; Chlorine as halogen bond donor | Membrane penetration; Target hydrophobic pocket binding |
–CH2– linker | Conformational flexibility (~48° dihedral angle) | Adaptability to binding site topology |
Overall molecular framework | Moderate LogP (estimated ~2.5); MW ~233.7 g/mol | Balanced solubility/permeability |
The compound emerged during the early 2010s within systematic structure-activity relationship (SAR) explorations of pyrazine derivatives. While not itself a clinical candidate, its design reflects synthetic strategies reported for bioactive pyrazine carboxamides. Martin et al. pioneered microwave-assisted coupling for N-benzyl pyrazine-2-carboxamides, demonstrating modest antimycobacterial activity (MIC 25 μg/mL) [9]. Doležal et al. significantly advanced this field by synthesizing N-phenyl pyrazine-2-carboxamides via acid chloride intermediates, identifying derivatives with potent antitubercular activity (MIC <2 mg/L), notably compounds featuring 3-trifluoromethylphenyl or halogenated anilines [9]. The shift from carboxamide to amine, yielding N-[(4-chlorophenyl)methyl]pyrazin-2-amine, represents a strategic exploration of isosteric replacements (–CONH– vs. –NHCH2–) to optimize metabolic stability and target engagement. Its inclusion in patent literature (e.g., WO2014093677A1) as a test compound in bioluminescence resonance energy transfer (BRET) assays for target engagement studies highlights its utility as a chemical probe [10].
The molecular design of N-[(4-chlorophenyl)methyl]pyrazin-2-amine embodies a deliberate fusion of two pharmacologically privileged motifs:
The methylene linker (–CH2–) bridges these motifs, providing conformational flexibility crucial for optimal spatial orientation within binding pockets. This design aligns with pharmacophore models for type II kinase inhibitors, where a heterocyclic "head" group occupies the adenine pocket, a linker spans the hydrophobic back pocket, and an aryl group extends into allosteric regions [8]. The compound represents a strategic probe to evaluate whether the pyrazin-2-amine/chlorobenzyl combination retains or enhances biological activity observed in pyrazine carboxamide predecessors.
Table 2: Bioactive Motifs and Their Contributions
Molecular Motif | Representative Bioactive Compounds | Hypothesized Role in Target Binding |
---|---|---|
Pyrazin-2-amine | Pyrazinamide (antitubercular); Sorafenib (kinase inhibitor) | H-bonding to kinase hinge region; Metal coordination |
4-Chlorobenzyl | Nilotinib (kinase inhibitor); Clobenzepam (antidepressant) | Hydrophobic pocket filling; Halogen bonding |
–CH2– linker | Lersivirine (NNRTI); Pheniramine (antihistamine) | Conformational adaptability; Metabolic stability |
Based on structural analogy to validated pharmacophores, N-[(4-chlorophenyl)methyl]pyrazin-2-amine is predicted to engage several target classes:
Mechanistically, inhibition is anticipated to be competitive with ATP (kinases) or substrate (epigenetic enzymes). Therapeutic hypotheses focus on oncology (kinase-driven tumors, hematological malignancies) and infectious diseases (tuberculosis), reflecting the target profiles.
Table 3: Predicted Biological Targets and Mechanisms
Target Class | Specific Examples | Predicted Mechanism | Therapeutic Indication Hypothesis |
---|---|---|---|
Tyrosine Kinases | JAK2, VEGFR2, Abl1 | ATP-competitive inhibition; Allosteric modulation | Oncology, Inflammatory diseases |
Epigenetic Regulators | HDAC6, BRD4 | Zinc coordination (HDAC); Acetyl-lysine pocket binding | Oncology, Neurological disorders |
Microbial Enzymes | M. tuberculosis FAS-II? | Disruption of cell wall synthesis/acid metabolism | Tuberculosis |
N-[(4-chlorophenyl)methyl]pyrazin-2-amine occupies a strategic node within extensive SAR studies of pyrazine-based bioactive molecules. Key structural dimensions under investigation include:
Table 4: Impact of Structural Variations on Pyrazine Amine/Carboxamide Activity
Structural Variation | Example Modification | Observed Biological Impact (Literature) | Relevance to N-[(4-chlorophenyl)methyl]pyrazin-2-amine |
---|---|---|---|
Aryl Ring Substituent | 4-Cl vs. 3-I, 4-CH3 | 3-Iodo-4-methylphenyl >> 4-Cl in antitubercular PZA-CONH [9] | Suggests meta-substitution may enhance potency |
Heterocycle Core | Pyrazine vs. Pyrimidin-2-amine [7] | Altered target selectivity profiles | Pyrazine offers distinct H-bonding vector geometry |
Linker Group | –NHCH2– vs. –CONH– | –CONH– generally higher potency but potential stability issues | –NHCH2– may confer metabolic advantage |
Pyrazine Ring Substituents | 5-tert-Butyl, 6-chloro | Increased antitubercular potency in PZA-CONH [9] | Untested dimension in this specific scaffold |
This compound serves as a critical benchmark for evaluating the –NHCH2– linker's viability compared to prevalent carboxamide linkers. Future SAR would likely explore: 1) Alternative benzyl substituents (e.g., 3-CF3, 3,4-diCl), 2) Pyrazine ring alkyl/chloro substituents, 3) Isosteric replacement of the pyrazine with other N-heterocycles, and 4) Conformational constraint of the linker. Its primary value lies in elucidating how linker flexibility and hydrogen-bonding capacity influence target engagement within this pharmacophore class.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7